![molecular formula C13H11N3O3S B2433091 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034374-80-4](/img/structure/B2433091.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thieno[2,3-d]pyrimidin-4-one group, an ethyl group, and a furan-3-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4-one ring, an ethyl group, and a furan-3-carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Anti-Malarial Activity
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health concern. The cysteine protease falcipain-2 (FP-2) is essential for hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel FP-2 inhibitors based on the (3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide scaffold. These inhibitors exhibit high inhibitory activity against FP-2, making them potential candidates for new anti-malarial drugs .
Drug Discovery and Design
The compound’s unique structure provides an interesting scaffold for drug discovery. By modifying the allyl group on the pyrimidine ring, researchers have generated analogs with varying substituents. These derivatives can be further explored for their inhibitory effects against other proteases or enzymes, potentially leading to novel therapeutic agents .
Organic Synthesis
The compound’s functional groups, including the furan and thienopyrimidine moieties, make it an intriguing candidate for organic synthesis. Researchers can explore its reactivity in various reactions, such as cyclizations, cross-couplings, and functional group transformations. These synthetic pathways may yield valuable intermediates or bioactive compounds .
Antinociceptive Properties
Studies have evaluated the antinociceptive (pain-relieving) properties of related 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. Molecular modeling studies using density functional theory calculations can provide insights into their binding interactions with relevant receptors. Investigating the compound’s potential as an analgesic agent is an exciting avenue for further research .
Biochemical Assays and Enzyme Inhibition Studies
Researchers can employ the compound in biochemical assays to study its interactions with various enzymes. By assessing its inhibitory effects on other proteases or enzymes beyond FP-2, scientists can uncover additional applications. High-throughput screening and structure-activity relationship (SAR) studies are essential for identifying promising leads .
Computational Chemistry and Molecular Modeling
The compound’s three-dimensional structure lends itself to computational studies. Researchers can explore its conformational preferences, energetics, and binding modes using quantum mechanical calculations. Such insights aid in rational drug design and optimization .
properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-11(9-1-5-19-7-9)14-3-4-16-8-15-12-10(13(16)18)2-6-20-12/h1-2,5-8H,3-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEIUVXHJDYTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

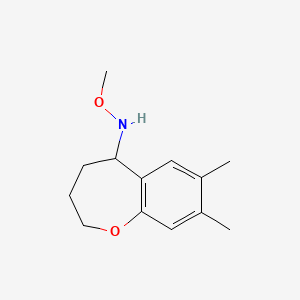
![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
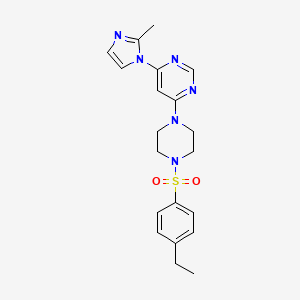
![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)
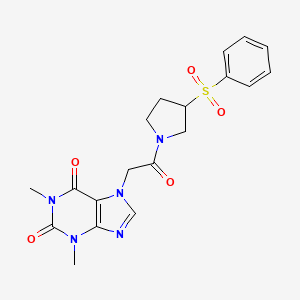
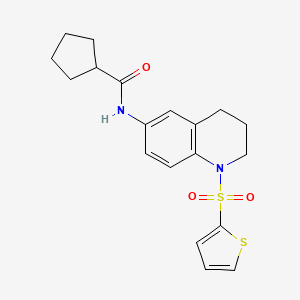
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)
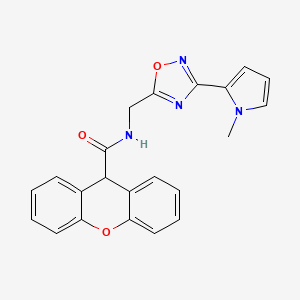
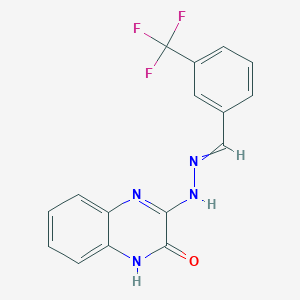
![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)